The Role of 1-Hexadecanol-d4 in Advanced Research: A Technical Guide
The Role of 1-Hexadecanol-d4 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol-d4 is the deuterium-labeled analogue of 1-Hexadecanol, a 16-carbon saturated fatty alcohol commonly known as cetyl alcohol. In the landscape of modern research, particularly within the fields of lipidomics and metabolic studies, stable isotope-labeled compounds like 1-Hexadecanol-d4 are indispensable tools. The incorporation of deuterium atoms (a stable, non-radioactive isotope of hydrogen) imparts a higher mass to the molecule without significantly altering its chemical properties. This key characteristic allows for its use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic flux studies. This technical guide provides an in-depth overview of the applications of 1-Hexadecanol-d4, detailed experimental protocols, and relevant metabolic pathway information.
Core Applications in Research
The primary application of 1-Hexadecanol-d4 in a research setting is as an internal standard for the precise quantification of endogenous 1-Hexadecanol and structurally related long-chain fatty alcohols in complex biological matrices. Its utility extends to:
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Quantitative Lipidomics: In mass spectrometry (MS), the signal intensity of an analyte can be influenced by various factors, including sample preparation efficiency and matrix effects. By adding a known amount of 1-Hexadecanol-d4 to a sample prior to analysis, the ratio of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the analyte, thereby correcting for experimental variability.
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Metabolic Labeling and Flux Analysis: 1-Hexadecanol-d4 can be introduced into cellular or animal models to trace the metabolic fate of 1-Hexadecanol. By tracking the incorporation of the deuterium label into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rate of metabolic flux.
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Drug Development and Pharmacokinetic Studies: In the development of drugs that may interact with lipid metabolism, 1-Hexadecanol-d4 can be used to assess the impact of these drugs on the synthesis, degradation, and signaling pathways involving fatty alcohols.
Data Presentation: Quantitative Parameters
The following table summarizes typical quantitative parameters relevant to the use of 1-Hexadecanol-d4 as an internal standard in a quantitative mass spectrometry assay. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
| Parameter | Representative Value | Description |
| Isotopic Purity | >98% | The percentage of the labeled compound that contains the desired number of deuterium atoms. |
| Chemical Purity | >99% | The percentage of the compound that is 1-Hexadecanol-d4, free from other chemical impurities. |
| Concentration of Stock Solution | 1 mg/mL | A standard concentration for preparing working solutions of the internal standard. |
| Working Concentration in Sample | 10 - 100 ng/mL | The final concentration of the internal standard spiked into the biological sample for analysis. |
| Mass-to-Charge Ratio (m/z) of [M+H]+ | 247.5 | The expected m/z of the protonated molecule of 1-Hexadecanol-d4 in positive ion mode mass spectrometry. |
| Limit of Detection (LOD) | ~0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected with a specified level of confidence. |
| Limit of Quantification (LOQ) | ~2 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 2 - 1000 ng/mL | The concentration range over which the analytical method provides a linear response. |
| Recovery | 85 - 115% | The percentage of the analyte that is recovered during the sample preparation process. |
Experimental Protocols
Quantification of 1-Hexadecanol in Human Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of 1-Hexadecanol in human plasma using 1-Hexadecanol-d4 as an internal standard.
1. Materials and Reagents:
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Human plasma (K2-EDTA)
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1-Hexadecanol (analytical standard)
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1-Hexadecanol-d4 (internal standard)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Water (LC-MS grade)
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Formic acid
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Methyl tert-butyl ether (MTBE)
2. Sample Preparation (Lipid Extraction):
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Thaw plasma samples on ice.
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To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
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Add 10 µL of 1-Hexadecanol-d4 internal standard working solution (e.g., 500 ng/mL in methanol) to each sample, calibrator, and quality control sample.
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Add 500 µL of cold MTBE and 150 µL of cold methanol.
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Vortex for 1 minute.
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Add 125 µL of water to induce phase separation.
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Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
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Carefully transfer the upper organic layer to a clean 1.5 mL tube.
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Dry the organic extract under a gentle stream of nitrogen at 30°C.
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Acetonitrile in water with 0.1% formic acid).
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Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
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LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
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Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient:
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0-1 min: 80% B
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1-8 min: Linear gradient to 100% B
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8-10 min: Hold at 100% B
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10.1-12 min: Return to 80% B for column re-equilibration.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometer: Triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray Ionization (ESI), Positive.
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Multiple Reaction Monitoring (MRM) Transitions:
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1-Hexadecanol: Precursor ion (m/z) 243.3 -> Product ion (m/z) 225.3
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1-Hexadecanol-d4: Precursor ion (m/z) 247.5 -> Product ion (m/z) 229.5
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4. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of 1-Hexadecanol to 1-Hexadecanol-d4 against the concentration of the calibration standards.
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Determine the concentration of 1-Hexadecanol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: A typical lipidomics workflow for the quantification of fatty alcohols.
Caption: The "Fatty Alcohol Cycle" metabolic pathway.
